Rubidazone is a semisynthetic anthracycline antibiotic derived from daunorubicin. [, ] It is a benzoylhydrazone derivative known for its antitumor properties. [, , ] Rubidazone is classified as an antineoplastic agent and has been extensively studied in both in vivo and in vitro scientific research, particularly in the field of cancer biology. [, , , ]
The synthesis of Zorubicin hydrochloride involves several key steps, starting from daunorubicin. The process typically includes:
This method allows for a relatively straightforward synthesis while maintaining high yields and purity of the final product.
The molecular structure of Zorubicin hydrochloride consists of a tetracyclic ring system typical of anthracyclines, characterized by:
The arrangement of these components contributes to its pharmacological properties, including its ability to intercalate DNA and inhibit topoisomerase II .
Zorubicin hydrochloride participates in various chemical reactions, primarily due to its functional groups:
These reactions are essential for understanding both the drug's mechanism of action and potential modifications for improved efficacy.
Zorubicin hydrochloride exerts its anticancer effects primarily through:
These mechanisms highlight Zorubicin's effectiveness as a chemotherapeutic agent.
Zorubicin hydrochloride possesses distinct physical and chemical properties:
These properties are critical for formulation development and clinical application.
Zorubicin hydrochloride is utilized in various scientific and medical applications:
The versatility of Zorubicin hydrochloride makes it a valuable compound in both clinical settings and research environments, underscoring its significance in modern medicine.
The genesis of anthracycline antibiotics traces to the late 1950s, originating from systematic soil microorganism screening for antitumor compounds. Italian researchers at Farmitalia Research Laboratories isolated a strain of Streptomyces peucetius var. caesius from soil samples near Castel del Monte, Apulia, which produced a red-pigmented antibiotic initially named daunomycin (later termed daunorubicin) [6]. This compound demonstrated significant activity against murine tumors, particularly leukemia models, but clinical adoption was hampered by emerging evidence of fatal cardiac toxicity observed by 1967 [5] [6].
Genetic modification of the original Streptomyces peucetius strain yielded a hydroxylated analog, initially designated Adriamycin (reflecting its Adriatic Sea origins) and subsequently named doxorubicin [1] [6]. This discovery occurred through collaborative efforts between the Istituto Nazionale dei Tumori di Milano and Farmitalia, spearheaded by Professor Aurelio Di Marco. The compound's development represented a translational research milestone, facilitated by transatlantic cooperation with Professor David Karnofsky at Memorial Sloan Kettering Cancer Center, leading to the first transatlantic clinical trials [6]. Doxorubicin hydrochloride received United States Food and Drug Administration (FDA) approval in 1974, establishing a new therapeutic paradigm [1] [10]. Its inclusion on the World Health Organization's List of Essential Medicines underscores its fundamental role in global oncology therapeutics [1].
Table 1: Key Milestones in Anthracycline Discovery and Development
Year | Milestone | Significance |
---|---|---|
Late 1950s | Isolation of Streptomyces peucetius var. caesius | Source organism identified producing red-pigmented antibiotic |
1960 | Discovery of Daunorubicin (Daunomycin) | First anthracycline with confirmed antileukemic activity |
1967 | Recognition of Daunorubicin Cardiotoxicity | Critical limitation identified for clinical use |
1969 | Synthesis of Doxorubicin (Adriamycin®) | Hydroxylated analog developed with broader antitumor spectrum |
1974 | FDA Approval of Doxorubicin Hydrochloride | Formal introduction into clinical oncology practice |
1995 | FDA Approval of Pegylated Liposomal Doxorubicin (Doxil®/Caelyx®) | First major formulation advancement improving therapeutic index |
Doxorubicin hydrochloride (chemical name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione hydrochloride) belongs to the anthracycline glycoside family characterized by a tetracyclic aglycone scaffold coupled to an aminosugar moiety [1] [7]. Its core structure comprises a planar, hydrophobic anthraquinone chromophore (aglycone) fused to a hydrophilic daunosamine sugar (3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose) via a glycosidic bond at carbon atom 7 [1] [10]. This amphiphilic configuration facilitates both DNA intercalation via the planar chromophore and interaction with cellular membranes through the hydrophilic domain.
Critical structural features differentiating doxorubicin from its predecessor daunorubicin include:
The hydrochloride salt formulation enhances aqueous solubility critical for intravenous administration. Structural modifications have yielded analogs like epirubicin (4'-epidoxorubicin, differing in stereochemistry at C-4' of the sugar) and idarubicin (4-demethoxydaunorubicin), developed to mitigate toxicity or overcome resistance [3]. Recent research reveals that tumor cells, particularly doxorubicin-resistant lines, metabolize doxorubicin into novel derivatives (M1-M3; m/z 560, 574, 588), suggesting unique intracellular metabolic pathways distinct from hepatic metabolism [9].
Table 2: Structural Comparison of Key Anthracyclines
Compound | Molecular Formula | R1 (Aglycone) | R2 (Aglycone) | R3 (Sugar) | Key Structural Distinction |
---|---|---|---|---|---|
Daunorubicin | C27H29NO10 | -OCH3 | -H | -H | Lacks C-14 hydroxyl group |
Doxorubicin Hydrochloride | C27H29NO11·HCl | -OCH3 | -OH | -H | C-14 hydroxylation (beta) |
Epirubicin | C27H29NO11 | -OCH3 | -OH | -α-OH (epimeric at C-4') | Axial 4'-hydroxyl configuration |
Idarubicin | C26H27NO9 | -H | -H | -H | 4-demethoxy analog |
Doxorubicin hydrochloride demonstrates broad-spectrum activity against both hematological malignancies and solid tumors, underpinning its enduring clinical value. Its initial applications focused on acute leukemias and lymphomas, but its therapeutic scope has expanded substantially through rational combination regimens and advanced drug delivery systems [1] [8].
Hematological Malignancies: Doxorubicin remains integral to first-line treatment of aggressive lymphomas, particularly as a component of the CHOP (cyclophosphamide, doxorubicin hydrochloride, vincristine, prednisone) regimen for diffuse large B-cell lymphoma and the ABVD (doxorubicin hydrochloride, bleomycin, vinblastine, dacarbazine) regimen for Hodgkin lymphoma [1] [8]. It also retains activity in acute lymphoblastic leukemia and acute myeloblastic leukemia, especially within salvage protocols or specific molecular subtypes [7] [8].
Solid Tumors: Doxorubicin hydrochloride demonstrates significant efficacy in breast carcinoma, serving as the anthracycline backbone in adjuvant regimens like AC (doxorubicin hydrochloride, cyclophosphamide) and TAC (docetaxel, doxorubicin hydrochloride, cyclophosphamide) for node-positive disease [1] [7]. Other established indications include advanced ovarian carcinoma (particularly platinum-resistant disease), soft tissue and bone sarcomas, small cell lung cancer, gastric carcinoma, thyroid carcinoma, and urothelial bladder carcinoma [1] [5] [7]. Its activity against pediatric malignancies, including Wilms tumor and neuroblastoma, further demonstrates its wide utility [7].
Liposomal Formulations: The advent of liposomal encapsulation technologies represents a pivotal advancement in doxorubicin-based therapeutics. Pegylated liposomal doxorubicin (Doxil®/Caelyx®) and non-pegylated liposomal doxorubicin (Myocet®) were engineered to optimize pharmacokinetics and biodistribution [1] [5]. These formulations leverage the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature, enabling selective intratumoral accumulation while reducing exposure to cardiac tissue [5] [10]. Pegylated liposomal doxorubicin, stabilized by surface-grafted polyethylene glycol polymers, exhibits prolonged plasma half-life (55-70 hours versus 0.2-3 hours for conventional doxorubicin) and preferential distribution to skin tumors and sites of inflammation [5]. This pharmacokinetic profile established its clinical utility in AIDS-related Kaposi's sarcoma, platinum-refractory ovarian carcinoma, and multiple myeloma (combined with bortezomib) [1] [5]. Non-pegylated liposomal doxorubicin (Myocet®) is approved in Europe and Canada for metastatic breast cancer in combination with cyclophosphamide, demonstrating reduced cardiotoxicity without compromising efficacy compared to conventional doxorubicin [1] [5].
Overcoming Resistance and Novel Applications: Research continues to address intrinsic and acquired resistance mediated by mechanisms including P-glycoprotein (ABCB1) overexpression, topoisomerase II alterations, and enhanced DNA repair [3] [9]. Strategies include development of tumor-targeted liposomes (e.g., folate-conjugated, RGD peptide-tagged, HER2-targeted thermosensitive formulations) designed for selective uptake and controlled release [5] [10]. Combinations with molecularly targeted agents, such as trastuzumab (despite sequential administration precautions due to cardiac risks) and bortezomib, exemplify the integration of doxorubicin into contemporary therapeutic paradigms [1] [3]. Furthermore, investigation into novel delivery platforms, including thermosensitive liposomes activated by localized hyperthermia and ultrasound-responsive mannose-tagged carriers co-encapsulating doxorubicin with immunomodulators, point toward future directions for enhancing tumor-specific delivery and overcoming microenvironmental resistance barriers [10].
Table 3: Evolution of Clinical Indications for Doxorubicin Hydrochloride and Formulations
Era | Therapeutic Context | Key Regimens/Formulations | Primary Indications |
---|---|---|---|
1970s-1980s | Single-agent & Early Combinations | Doxorubicin Hydrochloride monotherapy; CHOP; ABVD | Leukemias, Lymphomas, Breast Cancer, Sarcomas |
1990s | Liposomal Formulations | Pegylated Liposomal Doxorubicin (Doxil®/Caelyx®); Non-pegylated Liposomal Doxorubicin (Myocet®) | AIDS-related Kaposi's Sarcoma, Ovarian Cancer (PLD), Metastatic Breast Cancer (NPLD) |
2000s-Present | Integration with Targeted Therapies & Advanced Delivery | PLD + Bortezomib; RGD-tagged Liposomes; HER2-targeted Thermosensitive Liposomes; Combinations with Immune Checkpoint Inhibitors | Multiple Myeloma; Investigational: Angiosarcoma, Refractory Solid Tumors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7